molecular formula C14H15F2N5O B2443002 7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide CAS No. 438220-44-1

7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide

Katalognummer: B2443002
CAS-Nummer: 438220-44-1
Molekulargewicht: 307.305
InChI-Schlüssel: INMDACFFQUQKLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a phenyl group, a difluoromethyl group, and a carbohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is often carried out in acetic acid to yield the desired product. Alternatively, trifluoroacetic acid can be used to obtain different regioisomers.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis often requires careful control of temperature, pressure, and reaction time to ensure consistent quality. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its difluoromethyl group can enhance the stability and reactivity of the resulting compounds.

Biology: In biological research, 7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide is explored for its potential as a bioactive molecule. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Wirkmechanismus

The mechanism by which 7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 5-(Difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide: This compound lacks the phenyl group present in 7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide, resulting in different chemical properties and biological activities.

  • 7-(Difluoromethyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide: This compound has a methoxy group instead of a phenyl group, which can affect its reactivity and binding affinity.

Uniqueness: The presence of the phenyl group in this compound distinguishes it from similar compounds, contributing to its unique chemical and biological properties.

Biologische Aktivität

7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Although specific synthetic routes for this exact compound are not widely documented, derivatives with similar structures have been synthesized using methods involving cyclization and functionalization of pyrazole and pyrimidine rings. For example, the synthesis of related pyrazolo[1,5-a]pyrimidines has been documented in various studies, highlighting their diverse chemical reactivity and potential biological applications .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activities. For instance, compounds within this class have demonstrated inhibitory effects against various cancer cell lines including breast, colon, and lung cancers . The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast10Inhibition of EGFR
Compound BColon15Telomerase inhibition
Compound CLung12ROS Receptor inhibition

Antimicrobial Activity

In addition to anticancer effects, pyrazolo derivatives have shown promising antimicrobial properties. They have been evaluated against various bacterial strains with notable effectiveness. For example, the compound exhibited activity against both Gram-positive and Gram-negative bacteria in vitro .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazolo compounds has also been explored. Studies have shown that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process . This inhibition can lead to reduced inflammation and pain relief.

Case Studies

  • Combination Therapy in Breast Cancer : A study evaluated the efficacy of combining a pyrazolo derivative with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cell lines. The combination showed a significant synergistic effect, enhancing the cytotoxicity compared to doxorubicin alone .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of a series of pyrazolo derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain modifications to the pyrazole structure enhanced antibacterial activity significantly .
  • Inflammation Models : Research on animal models demonstrated that administration of a pyrazolo derivative led to a marked decrease in inflammatory markers and improved clinical outcomes in models of induced inflammation .

Eigenschaften

IUPAC Name

7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N5O/c15-12(16)11-6-10(8-4-2-1-3-5-8)19-13-9(14(22)20-17)7-18-21(11)13/h1-5,7,10-12,19H,6,17H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMDACFFQUQKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(C=NN2C1C(F)F)C(=O)NN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.